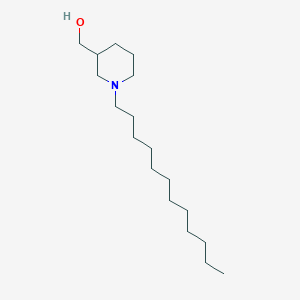
1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a phenyl group attached to a hexenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of acetophenone with an appropriate aldehyde, followed by selective reduction and hydrolysis steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism by which 1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate enzymatic activity or alter metabolic pathways. The compound’s hydroxy and phenyl groups play crucial roles in binding to target sites, influencing the overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-1-phenylhex-4-en-1-one: Similar structure but differs in the position of the hydroxy group.
4-Methyl-1-phenylpent-1-en-3-one: Lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
189224-36-0 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
1-hydroxy-4-methyl-1-phenylhex-4-en-3-one |
InChI |
InChI=1S/C13H16O2/c1-3-10(2)12(14)9-13(15)11-7-5-4-6-8-11/h3-8,13,15H,9H2,1-2H3 |
Clé InChI |
GGOLZCLGUBJVIA-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(=O)CC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)






![N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide](/img/structure/B14257795.png)

